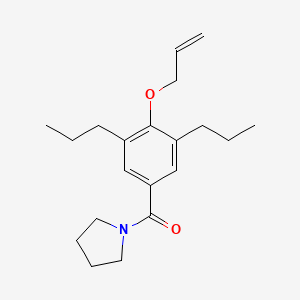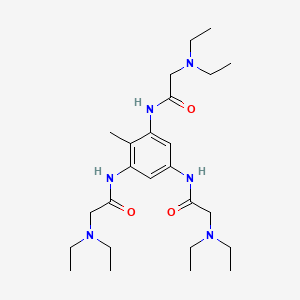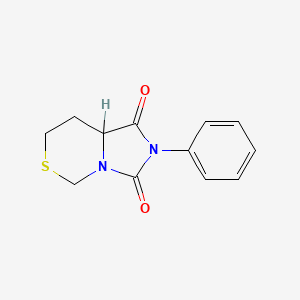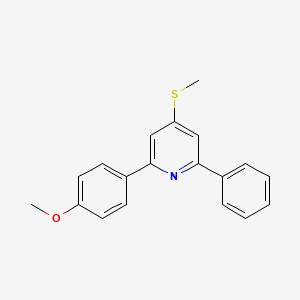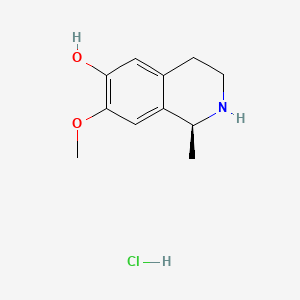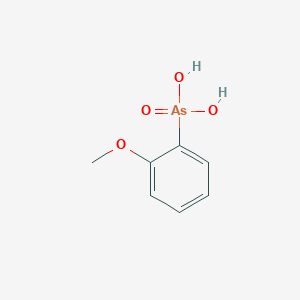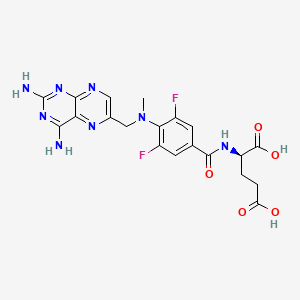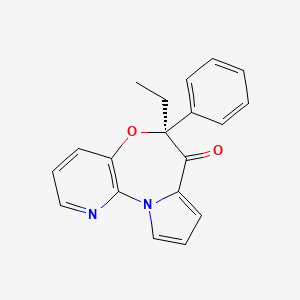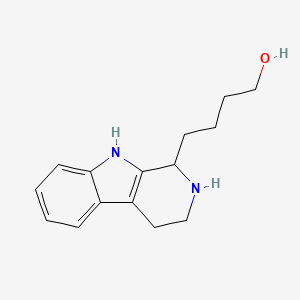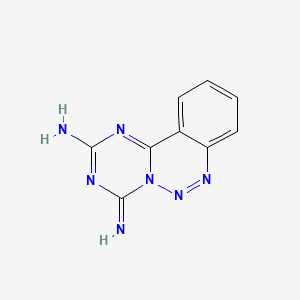
2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is a complex heterocyclic compound that features both triazine and benzotriazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine and benzotriazine rings through cyclization of appropriate precursors.
Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, often involving:
Batch Reactors: For controlled synthesis in large quantities.
Continuous Flow Reactors: For more efficient and consistent production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Catalysis: As a catalyst in various organic reactions.
Materials Science: In the development of new materials with unique electronic properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to its unique structure.
Biological Probes: As a probe in biochemical assays.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Dyes and Pigments: As a component in the synthesis of dyes and pigments.
作用機序
The mechanism of action of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A simpler triazine compound.
Benzotriazine: A simpler benzotriazine compound.
2,4-Diamino-6-chlorotriazine: A triazine derivative with similar functional groups.
Uniqueness
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is unique due to its fused ring structure, which imparts distinct electronic properties and potential for diverse applications.
特性
CAS番号 |
30101-69-0 |
|---|---|
分子式 |
C9H7N7 |
分子量 |
213.20 g/mol |
IUPAC名 |
4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine |
InChI |
InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13) |
InChIキー |
SQHXGGDVQLMCIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC(=NC(=N)N3N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



